(5-Fluoropyridin-2-yl)methanol hydrochloride molecular structure
(5-Fluoropyridin-2-yl)methanol hydrochloride molecular structure
The following technical guide details the molecular structure, synthesis, and medicinal chemistry applications of (5-Fluoropyridin-2-yl)methanol hydrochloride , a critical fluorinated building block in modern drug discovery.
CAS Registry Number: 31181-80-3 (HCl salt); 802325-29-7 (Free base) IUPAC Name: (5-Fluoropyridin-2-yl)methanol hydrochloride Molecular Formula: C₆H₇ClFNO (Salt) Molecular Weight: 163.58 g/mol (Salt); 127.12 g/mol (Free base) SMILES: OCC1=NC=C(F)C=C1.Cl
Executive Summary
(5-Fluoropyridin-2-yl)methanol hydrochloride is a functionalized pyridine scaffold widely utilized in medicinal chemistry as a bioisostere for benzyl alcohol and a precursor for introducing metabolically stable fluorinated motifs. The presence of the fluorine atom at the C5 position modulates the basicity of the pyridine nitrogen and blocks metabolic oxidation at a typically labile site, enhancing the pharmacokinetic profile of downstream clinical candidates. This guide analyzes its structural electronics, validated synthetic routes, and utility in fragment-based drug design (FBDD).
Molecular Architecture & Physicochemical Properties
Structural Analysis
The molecule consists of a pyridine ring substituted at the C2 position with a hydroxymethyl group and at the C5 position with a fluorine atom.
-
Electronic Modulation: The fluorine atom exerts a strong inductive electron-withdrawing effect (-I), significantly reducing the electron density of the pyridine ring compared to the non-fluorinated analog.
-
pKa Shift: The basicity of the pyridine nitrogen is lowered by the C5-fluorine. While pyridine-2-methanol has a pKa ~4.9, the 5-fluoro derivative typically exhibits a pKa in the range of 3.5–4.0 . This reduction in basicity decreases the likelihood of protonation at physiological pH, altering lipophilicity (LogD) and membrane permeability.
-
Conformational Bias: The hydroxymethyl group has rotational freedom, but intramolecular H-bonding between the hydroxyl proton and the pyridine nitrogen (in the free base form) can stabilize specific conformers, influencing binding affinity in protein pockets.
Key Properties Table
| Property | Value / Description | Note |
| Appearance | White to off-white crystalline solid | Hygroscopic (HCl salt) |
| Solubility | High: Water, Methanol, DMSO | Salt form confers aqueous solubility |
| H-Bond Donors | 2 (OH, NH⁺ in salt) | Critical for solubility/binding |
| H-Bond Acceptors | 2 (N, F) | F is a weak acceptor |
| LogP (Predicted) | ~0.6 (Free base) | Low lipophilicity suitable for fragments |
Synthetic Pathways & Manufacturing
The synthesis of (5-Fluoropyridin-2-yl)methanol typically proceeds via the reduction of oxidized precursors derived from 5-fluoropicolinic acid or the halogenated pyridine.
Primary Route: Reduction of 5-Fluoropicolinate Esters
This is the most scalable method, avoiding harsh oxidation states and utilizing commercially available 5-fluoropicolinic acid.
-
Esterification: 5-Fluoropicolinic acid is converted to methyl 5-fluoropicolinate using thionyl chloride (
) in methanol. -
Reduction: The ester is reduced to the alcohol using Sodium Borohydride (
) in methanol/THF or Lithium Aluminum Hydride ( ) in dry ether. -
Salt Formation: The resulting free base oil is treated with anhydrous HCl in dioxane/ether to precipitate the stable hydrochloride salt.
Alternative Route: From 2-Bromo-5-fluoropyridine
Used when starting from the halogenated heteroaromatic.
-
Lithiation/Formylation: 2-Bromo-5-fluoropyridine is treated with
-Butyllithium ( -BuLi) at -78°C, followed by quenching with DMF to yield 5-fluoropicolinaldehyde. -
Reduction: The aldehyde is reduced to the alcohol using
.
Synthesis Workflow Diagram
Caption: Comparative synthetic routes from acid or bromo-pyridine precursors to the target HCl salt.
Analytical Characterization
To validate the identity of the compound, researchers should look for the following spectroscopic signatures.
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ 8.55 (d): H6 proton (Ortho to N). Shows coupling to F5.[1]
-
δ 7.80 (td): H4 proton. Complex splitting due to H3 and F5.
-
δ 7.60 (dd): H3 proton.
-
δ 5.60 (br s): OH proton (exchangeable).
-
δ 4.65 (s/d): Methylene (
) protons.
-
-
¹⁹F NMR:
-
δ -125 to -130 ppm: Characteristic singlet (or multiplet if proton-coupled) for fluorine on a pyridine ring.
-
Mass Spectrometry
-
ESI-MS (+):
128.1 (Free base). The chloride counterion is not observed in positive mode but can be confirmed via silver nitrate precipitation or ion chromatography.
Medicinal Chemistry Applications
(5-Fluoropyridin-2-yl)methanol is a high-value "fragment" and intermediate. Its utility rests on three pillars:
Metabolic Stability (The Fluorine Effect)
The C5 position of the pyridine ring is electronically susceptible to oxidative metabolism (e.g., by CYP450 enzymes). Substitution with fluorine:
-
Blocks Metabolism: Prevents hydroxylation at the C5 position, extending the half-life (
) of the drug. -
Bioisosterism: Mimics the steric bulk of a hydrogen atom (Van der Waals radius: H = 1.20 Å, F = 1.47 Å) while drastically altering electronics, often improving potency without imposing steric clashes.
Reactivity & Derivatization
The primary alcohol serves as a versatile handle for further elaboration:
-
Alkylation: Conversion to ethers (e.g., Williamson ether synthesis) to link the pyridine headgroup to larger pharmacophores.
-
Oxidation: Conversion to 5-fluoropicolinaldehyde or 5-fluoropicolinic acid for reductive amination or amide coupling.
-
Halogenation: Conversion to the alkyl chloride/bromide for nucleophilic displacement reactions.
Reactivity Logic Diagram
Caption: Functionalization pathways for the hydroxymethyl group in drug synthesis.
Handling and Stability
-
Hygroscopicity: As a hydrochloride salt, the compound is hygroscopic. It must be stored in a desiccator or under inert atmosphere (Nitrogen/Argon) at 2–8°C.
-
Stability: The free base is prone to oxidation upon prolonged exposure to air. The HCl salt significantly improves shelf-life stability.
-
Safety: Classified as an irritant (H315, H319, H335). Standard PPE (gloves, goggles, fume hood) is mandatory during handling to prevent inhalation of dust.
References
-
ChemicalBook. (2024). 2-Amino-5-fluoropyridine and derivatives synthesis. Retrieved from
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 20537893, (5-Chloropyridin-2-yl)methanol (Analogous Structure). Retrieved from
-
Sigma-Aldrich. (2024).[2] Product Specification: (5-Fluoropyridin-2-yl)methanol.[3][4][5] Retrieved from [2][6]
- Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. (Contextual grounding for fluorine bioisosterism).
-
Google Patents. (2014). US8658641B2 - Fused, spirocyclic heteroaromatic compounds for the treatment of bacterial infections. (Describes reduction of 5-fluoropicolinic acid derivatives). Retrieved from
Sources
- 1. 2-Fluoropyridine(372-48-5) 1H NMR spectrum [chemicalbook.com]
- 2. 2-アミノ-5-フルオロピリジン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 3-[(2S,6R)-2,6-dimethylmorpholin-4-yl]-5-fluoro-pyridine-2-carboxylic acid - CAS号 1105510-12-0 - 摩熵化学 [molaid.com]
- 4. 5-氟-2-羟基甲基吡啶 - CAS号 802325-29-7 - 摩熵化学 [molaid.com]
- 5. US20170190713A1 - Fused quadracyclic compounds, compositions and uses thereof - Google Patents [patents.google.com]
- 6. 2-ブロモ-5-フルオロピリジン 97% | Sigma-Aldrich [sigmaaldrich.com]
